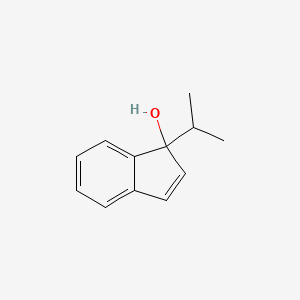

1-(Propan-2-yl)-1H-inden-1-ol

Description

Overview of Indene (B144670) and Inden-1-ol Structural Classes

Indene is a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. researchgate.net The presence of the fused ring system imparts a unique combination of aromaticity and reactivity, making it an interesting subject of study and a valuable precursor in organic synthesis. nih.govbeilstein-journals.org The structural formula of indene is C₉H₈, and it exists as a colorless liquid at room temperature. researchgate.net

The inden-1-ol structural class is derived from indene by the introduction of a hydroxyl (-OH) group at the 1-position of the five-membered ring. This transformation from a hydrocarbon to an alcohol significantly alters the chemical properties of the molecule, introducing a site for further functionalization and potential hydrogen bonding interactions. The general structure of inden-1-ol provides a platform for the attachment of various substituents at different positions on both the five-membered and six-membered rings, leading to a vast library of derivatives with diverse properties.

1-(Propan-2-yl)-1H-inden-1-ol is a specific member of the inden-1-ol class where a propan-2-yl (isopropyl) group is attached to the C1-position, the same carbon atom that bears the hydroxyl group. This substitution pattern is crucial in defining the steric and electronic environment around the hydroxyl group, which in turn influences its reactivity and potential applications.

Table 1: Core Chemical Structures

| Compound Name | Molecular Formula | Core Structure |

| Indene | C₉H₈ | Benzene ring fused to a cyclopentene ring |

| Inden-1-ol | C₉H₈O | Indene with a hydroxyl group at the 1-position |

| This compound | C₁₂H₁₄O | Inden-1-ol with a propan-2-yl group at the 1-position |

Significance of Substituted Inden-1-ols in Contemporary Organic Synthesis and Methodology Development

Substituted indene and its derivatives, including inden-1-ols, are of significant interest in various fields of chemistry, most notably in medicinal chemistry and materials science. The strategic placement of substituents on the indene scaffold can lead to compounds with a wide range of biological activities and unique physical properties.

In the realm of medicinal chemistry, indanone derivatives, which can be synthesized from inden-1-ols through oxidation, have shown promise as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. beilstein-journals.orgnih.gov For instance, certain 2-benzylidene-1-indanones have demonstrated potent cytotoxicity against human cancer cell lines. beilstein-journals.org The development of new synthetic methodologies to access these substituted indene frameworks is therefore a critical area of research.

The synthesis of inden-1-ol derivatives themselves is an active area of investigation. For example, a facile one-pot synthesis of inden-1-ol derivatives has been developed through the condensation of phthaldialdehyde with methyl ketones. researchgate.net Furthermore, gold(I)-catalyzed cascade reactions have been employed for the stereoselective synthesis of complex indeno[1,2-b]chromene derivatives, highlighting the versatility of the indene scaffold in constructing polycyclic systems. nih.gov

The introduction of an alkyl substituent, such as the propan-2-yl group in this compound, can significantly impact the molecule's properties. The isopropyl group can influence the stereochemical outcome of reactions at the chiral center (C1) and can also affect the binding affinity of the molecule to biological targets. The development of synthetic routes to such specifically substituted inden-1-ols is crucial for exploring their potential applications.

Research Objectives and Scope for Investigations Pertaining to this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues for investigation. The primary research objectives for this compound would likely revolve around its synthesis, characterization, and exploration of its utility as a synthetic intermediate.

A key research objective would be the development of an efficient and stereoselective synthesis of this compound. This could involve the addition of an isopropyl Grignard or organolithium reagent to 1-indanone (B140024), followed by characterization of the resulting alcohol. The stereochemical control of this reaction would be a significant point of interest.

Another important research direction would be the thorough characterization of the compound. This would include obtaining detailed spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and to serve as a reference for future studies. The investigation of its physicochemical properties, such as melting point, boiling point, and solubility, would also be essential.

The scope of investigations could then be expanded to explore the reactivity of this compound. For example, its oxidation to the corresponding 1-(propan-2-yl)-1H-inden-1-one could be studied, providing access to a potentially new indanone derivative. Furthermore, its use as a precursor for the synthesis of more complex molecules, potentially with biological activity, would be a logical next step. Given the known biological activities of other substituted indene derivatives, it would be pertinent to investigate the potential pharmacological properties of compounds derived from this compound.

Structure

3D Structure

Properties

CAS No. |

98153-90-3 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-propan-2-ylinden-1-ol |

InChI |

InChI=1S/C12H14O/c1-9(2)12(13)8-7-10-5-3-4-6-11(10)12/h3-9,13H,1-2H3 |

InChI Key |

VMLDJOMJDZDTNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(C=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Synthetic Strategies for 1 Propan 2 Yl 1h Inden 1 Ol and Analogous Inden 1 Ol Derivatives

Direct Synthetic Routes to 1-Alkyl-1H-inden-1-ols

The direct synthesis of 1-alkyl-1H-inden-1-ols, such as 1-(propan-2-yl)-1H-inden-1-ol, can be accomplished through several elegant catalytic processes. These routes are designed to construct the five-membered ring of the indene (B144670) system and install the hydroxyl group at the C1 position in a controlled manner.

Transition Metal-Catalyzed Annulation Reactions for Inden-1-ol Formation

Transition metal catalysis offers powerful tools for the annulation of aromatic compounds with alkynes to form the inden-1-ol scaffold. Rhodium and silver catalysts have demonstrated particular utility in this area.

A notable method for the synthesis of 1H-inden-1-ol derivatives is the rhodium-catalyzed annulation of ortho-acylphenylboronic acids with alkynes. researchgate.netrsc.org This reaction proceeds with high regioselectivity. For instance, the reaction of o-formylphenylboronic acid with various alkynes in the presence of a rhodium catalyst, such as [Rh(OH)(cod)]2 (cod = cycloocta-1,5-diene), at room temperature yields substituted 1H-inden-1-ol derivatives. researchgate.net

When o-acetylphenylboronic acid is used, the reaction requires more forcing conditions, typically heating at 80 °C, to afford 1-methyl-1H-inden-1-ols. researchgate.net This provides a direct route to 1-alkyl-1H-inden-1-ols. The reaction mechanism is proposed to involve a sequence of transmetalation, carbometalation, intramolecular addition to the carbonyl group, and subsequent protonolysis. researchgate.net The choice of alkyne determines the substitution pattern at the C2 and C3 positions of the indenol ring. For the synthesis of this compound, a similar strategy could be envisioned using o-isobutyrylphenylboronic acid as the starting material.

Table 1: Rhodium-Catalyzed Synthesis of 1-Methyl-1H-inden-1-ols

| Entry | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl but-2-ynoate | 8a | 80 |

| 2 | Ethyl but-2-ynoate | 8b | 73 |

| 3 | 1-Phenyl-1-propyne | 8d | 60 |

| 4 | Diphenylacetylene | 8g | 68 |

| 5 | 4-Octyne | 8j | 36 |

Data sourced from Matsuda, T.; Makino, M.; Murakami, M. Chem. Lett. 2005, 34 (1), 76-77.

Silver catalysis provides an alternative route to the indene core structure. Specifically, the silver-catalyzed annulative coupling of secondary benzyl (B1604629) alcohols with internal alkynes yields 1,2,3-substituted indene derivatives. researchgate.net While this method does not directly produce inden-1-ols, it is a significant strategy for constructing the fundamental indene framework. The reaction likely proceeds through the activation of the C–O bond of the benzyl alcohol by the silver catalyst, followed by annulation with the alkyne and subsequent deprotonation to regenerate the catalyst and form the indene product. researchgate.net This approach offers a straightforward synthesis of indenes from readily available starting materials under mild conditions. researchgate.net To obtain the target this compound, the resulting indene would require a subsequent selective oxidation at the C1 position.

Morita-Baylis-Hillman (MBH) Reaction-Based Syntheses of Inden-1-ol Derivatives

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine. nih.govdeepdyve.com An intramolecular variant of the MBH reaction represents a potential strategy for the synthesis of inden-1-ol derivatives.

This approach would involve a substrate containing both an aldehyde or ketone functionality and a tethered activated alkene on an aromatic backbone. For example, a suitably substituted o-acylbenzaldehyde derivative could undergo an intramolecular cyclization, where the enolate generated from the activated alkene attacks the carbonyl group to form the five-membered ring and the hydroxyl group of the indenol. While the intermolecular MBH reaction is well-documented, its intramolecular application for the direct synthesis of complex ring systems like indenols is less common but holds promise for atom-economical synthesis. deepdyve.com The efficiency of such reactions can be sensitive to the substrate, catalyst, and reaction conditions. wikipedia.org

Palladium-Catalyzed Tandem Heck-Aldol Reactions for Indene Scaffold Construction

Palladium-catalyzed tandem reactions are powerful tools for the rapid construction of complex molecular architectures. A one-pot palladium-catalyzed tandem Heck-aldol reaction has been developed for the efficient synthesis of 2-acyl-1H-indenes. researchgate.net This process involves the reaction of o-halogenated benzaldehydes or aryl ketones with prop-2-en-1-ols. researchgate.net The reaction sequence is initiated by a Heck coupling, followed by an intramolecular aldol (B89426) condensation to form the indene ring.

A related and highly relevant strategy is the one-pot synthesis of 2-carbonyl-1-indanols through a palladium-catalyzed tandem Heck-aldol reaction of ortho-halogenated aryl aldehydes with Morita-Baylis-Hillman adducts. researchgate.net This method provides direct access to the indanol skeleton, which is structurally very close to the target inden-1-ol. The reaction demonstrates the versatility of palladium catalysis in orchestrating multiple bond-forming events in a single operation. To synthesize this compound, one could envision a similar tandem reaction starting with an o-halobenzaldehyde and a suitable vinyl ketone, which upon cyclization and dehydration would yield an indenone, a direct precursor to the target alcohol.

Intramolecular Cyclization Approaches, Including Nazarov-Type Cyclizations, for Indene Core Formation

Intramolecular cyclization reactions provide another major avenue to the indene core. Among these, the Nazarov cyclization is a classic and potent method for the synthesis of cyclopentenones. knu.ac.kr The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. knu.ac.kr

In the context of inden-1-ol synthesis, a modified Nazarov-type cyclization can be employed. The synthesis would start with an aryl divinyl ketone or an aryl allenyl ketone. researchgate.net Under thermal or Lewis acid-catalyzed conditions, these substrates can undergo cyclization to form an indenone derivative. researchgate.net The resulting indenone, which is a ketone analog of the target indenol, can then be readily reduced to the corresponding 1-alkenyl-1H-inden-1-ol using standard reducing agents like sodium borohydride (B1222165). For the specific synthesis of this compound, this two-step sequence of Nazarov cyclization followed by reduction of the resulting indenone presents a viable and flexible synthetic route. This approach has been utilized in the formation of various substituted indane frameworks.

Table 2: List of Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | |

| o-Formylphenylboronic acid | |

| o-Acetylphenylboronic acid | |

| [Rh(OH)(cod)]2 | |

| 1-Methyl-1H-inden-1-ol | |

| Methyl but-2-ynoate | |

| Ethyl but-2-ynoate | |

| 1-Phenyl-1-propyne | |

| Diphenylacetylene | |

| 4-Octyne | |

| Secondary benzyl alcohol | |

| Indene | |

| Morita-Baylis-Hillman adduct | |

| o-Halogenated benzaldehyde | |

| Prop-2-en-1-ol | |

| 2-Acyl-1H-indene | |

| 2-Carbonyl-1-indanol | |

| Divinyl ketone | |

| Aryl allenyl ketone |

Lewis Acid-Mediated Cascade Reactions for Indene and Inden-1-ol Synthesiswikipedia.org

Lewis acid-mediated reactions provide an efficient pathway for constructing the indene skeleton through cascade processes. These reactions often involve a sequence of bond-forming events that occur in a single pot, enhancing synthetic efficiency. A notable strategy involves the reaction of arylallenes with ethenetricarboxylates catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄). nih.gov This process is believed to proceed through a conjugate addition of the allene (B1206475) to the electron-deficient ethenetricarboxylate, followed by an intramolecular Friedel-Crafts-type cyclization to form the indene ring system. nih.govresearchgate.net

The choice of substrates and reaction conditions can influence the final product. For instance, while the reaction between arylallenes and ethenetricarboxylate triesters with SnCl₄ yields indene derivatives, using 1,1-diethyl 2-hydrogen ethenetricarboxylate under similar conditions can lead to the formation of γ-lactones instead. nih.gov The development of such cascade reactions is a significant area of research, as they allow for the construction of complex carbocyclic frameworks like indene from simpler, acyclic precursors. researchgate.net Various Lewis acids have been explored to catalyze such transformations, demonstrating the versatility of this approach in organic synthesis. researchgate.netsigmaaldrich.com

Precursor-Based Transformations to Inden-1-ol Frameworks

A common and direct route to inden-1-ols involves the chemical modification of readily available precursors that already contain the core indane or indene structure.

Reduction of 1-Indanones to 1-Indenolsresearchgate.netnih.gov

The reduction of the carbonyl group in 1-indanone (B140024) derivatives is a fundamental and widely used method for the synthesis of 1-indenols. This transformation converts the ketone functionality into a secondary alcohol, establishing the hydroxyl group at the C1 position of the indene ring system. A variety of reducing agents can accomplish this, with the choice of reagent influencing the reaction conditions and selectivity.

Historically, methods like the Clemmensen reduction have been applied to 1-indanones; however, such strongly acidic conditions can sometimes lead to undesired rearrangements. nih.gov Modern synthetic chemistry typically employs milder and more selective hydride-based reducing agents.

| Precursor | Reducing Agent | Product | Reference |

| 1-Indanone | Sodium borohydride (NaBH₄) | 1-Indanol (B147123) | youtube.com |

| Substituted 1-Indanone | Lithium aluminum hydride (LiAlH₄) | Substituted 1-Indanol | youtube.com |

| 2-Alkylindanone | Various (e.g., NaBH₄) | 2-Alkyl-1-indanol | organic-chemistry.org |

The resulting product of this reduction is technically a 1-indanol. The conversion to a 1-indenol involves the elimination of water (dehydration) to form the double bond within the five-membered ring, a process often facilitated by acid catalysis. In some synthetic sequences, the reduction and dehydration steps can be combined or occur in close succession.

Stereoselective and Regioselective Functional Group Interconversions on Indene Substratesresearchgate.netnih.govkoreascience.kr

Once the basic indene scaffold is formed, further functionalization can be achieved with a high degree of control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the new groups. youtube.comkhanacademy.org Regioselectivity is crucial when a reaction can occur at multiple sites on the indene ring. For example, in electrophilic addition to an unsymmetrical alkene, the choice of reagents and the electronic properties of the substrate dictate which carbon atom forms a bond with the electrophile. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com In the context of indene chemistry, this could involve the addition of a group to one face of the ring system over the other. Recent advancements have led to the development of cascade reactions that construct functionalized indenes with high stereoselectivity in a single operation. nih.gov These methods can install multiple functional groups with defined spatial relationships, offering a powerful tool for creating complex molecular architectures. nih.gov

Stereoselective Synthesis of this compound and Chiral Inden-1-ols

Creating a specific enantiomer of a chiral molecule like this compound requires asymmetric synthesis, where the formation of one stereoisomer is favored over its mirror image.

Asymmetric Catalysis in the Construction of Chiral Inden-1-ol Stereocenterskoreascience.krnih.govorganic-chemistry.orgyoutube.comnih.gov

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. The catalyst, which is itself chiral, creates a chiral environment that directs the reaction to favor the formation of one enantiomer. nih.gov

For the synthesis of chiral inden-1-ols, a key step is the asymmetric reduction of a precursor ketone or the asymmetric addition of a nucleophile. For instance, the enantioselective synthesis of chiral 3-aryl-1-indanones, which are direct precursors to the corresponding indenols, has been achieved through rhodium-catalyzed asymmetric intramolecular additions. organic-chemistry.org Such methods can provide access to specific enantiomers with high yields and excellent enantioselectivities. organic-chemistry.org The development of novel catalytic systems that can set multiple stereocenters simultaneously or in tandem is a frontier in this field, allowing for the efficient construction of stereochemically complex molecules. nih.govnih.gov

Table of Asymmetric Catalytic Approaches

| Reaction Type | Catalyst System | Precursor | Product Feature | Reference |

|---|---|---|---|---|

| Intramolecular 1,4-Addition | Rhodium/MonoPhos | Pinacolborane chalcone (B49325) derivatives | Chiral 3-aryl-1-indanones | organic-chemistry.org |

| Reductive Cyclization | Nickel-catalyzed | Enones | Chiral indanones | organic-chemistry.org |

Chiral Auxiliary and Chiral Reagent-Controlled Methodologiesorganic-chemistry.orgorganic-chemistry.org

An alternative to asymmetric catalysis involves the use of chiral auxiliaries or chiral reagents. A chiral auxiliary is a chiral compound that is temporarily attached to the starting material. wikipedia.orgresearchgate.net Its presence directs the stereochemical outcome of a subsequent reaction by creating a diastereomeric intermediate that favors attack from one direction due to steric hindrance. wikipedia.orgyoutube.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.cn

This strategy has been widely applied in asymmetric synthesis for various transformations, including alkylations and aldol reactions. researchgate.net For example, oxazolidinones, derived from chiral amino acids, are well-known auxiliaries that can control the stereochemistry of enolate alkylation reactions. wikipedia.orgresearchgate.net While this method is effective, it requires additional steps for the attachment and removal of the auxiliary, in contrast to the more atom-economical approach of asymmetric catalysis. researchgate.net

Chiral reagents are used in stoichiometric amounts to achieve a similar effect. For example, the asymmetric reduction of a ketone can be performed using a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand, to produce an enantiomerically enriched alcohol. nih.gov

Commonly Used Chiral Auxiliaries

| Auxiliary Class | Example | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol reactions, alkylations | wikipedia.orgresearchgate.net |

| Camphorsultam | Oppolzer's Camphorsultam | Diels-Alder reactions, alkylations | researchgate.net |

| Pseudoephedrine | Myers' Auxiliary | Asymmetric alkylation of amides | wikipedia.org |

Diastereoselective Approaches in Inden-1-ol Formation

The creation of the chiral center at the C1 position of the indene ring in this compound and its analogs is a key synthetic challenge. When the indene precursor is substituted at other positions, the addition of a nucleophile to the carbonyl group of the corresponding 1-indanone can result in the formation of diastereomers. Diastereoselective synthesis aims to control this addition to favor the formation of one diastereomer over the other. masterorganicchemistry.comresearchgate.net

The primary method for synthesizing 1-alkyl-1H-inden-1-ols is the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a 1-indanone precursor. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of this reaction, and thus the diastereomeric ratio of the resulting alcohol, is influenced by several factors, including the steric hindrance of both the indanone and the incoming nucleophile, as well as the reaction conditions.

Influence of Substituents on Diastereoselectivity

The presence of a substituent on the indanone ring, particularly at the adjacent C2 position, can exert significant stereocontrol over the incoming nucleophile. This is due to steric hindrance, where the existing substituent directs the approach of the new group to the less hindered face of the carbonyl.

For instance, in the synthesis of 1,2-disubstituted inden-1-ols, the addition of a Grignard reagent to a 2-substituted-1-indanone will lead to the formation of either a cis or trans diastereomer. The terms cis and trans refer to the relative orientation of the newly formed hydroxyl group at C1 and the substituent at C2.

Detailed Research Findings

Research into the nucleophilic addition to cyclic ketones has established several general principles that can be applied to the synthesis of inden-1-ols. The stereochemical outcome is often rationalized using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the ring.

In the context of 2-substituted-1-indanones, the addition of an organometallic reagent (R'-M) can proceed through two main pathways, leading to either the cis or trans product. The preferred pathway is typically the one that minimizes steric interactions in the transition state.

For example, the addition of an isopropyl Grignard reagent (a bulky nucleophile) to a 2-substituted-1-indanone is expected to be highly sensitive to the steric environment around the carbonyl group. If the substituent at the C2 position is large, it will effectively shield one face of the carbonyl, leading to a high diastereoselectivity for the trans product, where the isopropyl group adds from the face opposite to the C2 substituent.

The nature of the organometallic reagent and the reaction conditions, such as temperature and solvent, also play a crucial role. Chelation control can be a factor if the substituent at C2 contains a coordinating group, which can direct the approach of the nucleophile.

The following table provides a representative overview of how different parameters can influence the diastereomeric ratio in the synthesis of analogous 1,2-disubstituted inden-1-ols.

| Entry | 2-Substituent (R) | Nucleophile (R'-M) | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | -CH₃ | CH₃MgBr | Diethyl Ether | 0 | 30:70 |

| 2 | -CH₃ | i-PrMgBr | THF | -78 | 15:85 |

| 3 | -Ph | CH₃Li | Diethyl Ether | -78 | 25:75 |

| 4 | -Ph | i-PrMgBr | THF | -78 | <5:>95 |

| 5 | -OCH₃ | CH₃MgBr | THF | 0 | 60:40 |

This table is a representation of expected outcomes based on established principles of diastereoselective addition to cyclic ketones and may not represent actual experimental data for the specific compounds listed.

The data illustrates that bulkier nucleophiles (e.g., i-PrMgBr) and larger substituents at the C2 position (e.g., -Ph) generally lead to higher diastereoselectivity in favor of the trans isomer. The use of lower temperatures can also enhance selectivity by favoring the transition state with the lowest activation energy. In the case of a coordinating substituent like a methoxy (B1213986) group (-OCH₃), the potential for chelation with the magnesium of the Grignard reagent can alter the stereochemical outcome, sometimes favoring the cis product.

The development of highly diastereoselective methods for the synthesis of this compound and its analogs is essential for accessing stereochemically pure compounds for further use in drug discovery and materials science. The principles of steric and electronic control, as well as the careful selection of reagents and reaction conditions, provide a powerful toolkit for chemists to achieve this goal.

Chemical Reactivity and Transformative Chemistry of 1 Propan 2 Yl 1h Inden 1 Ol

Reactions Involving the Hydroxyl Functionality at C1

The secondary alcohol group at the C1 position is a key center of reactivity in 1-(Propan-2-yl)-1H-inden-1-ol, enabling esterification, oxidation, and reduction reactions.

Esterification is a fundamental reaction for alcohols, converting them into esters, which are valuable in various fields from fragrance to pharmaceuticals. nih.gov The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process, where the formation of the ester is favored by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom, and subsequent elimination of water to form the ester. masterorganicchemistry.com

Beyond synthesis, derivatization of the hydroxyl group is a crucial strategy in analytical chemistry. nih.gov Converting the alcohol to an ester or another derivative can enhance its properties for analysis, for example, by improving its volatility for gas chromatography or its response in high-performance liquid chromatography (HPLC) detection. nih.gov

Table 1: Representative Esterification of this compound

| Reactant (Carboxylic Acid) | Catalyst | Expected Ester Product |

|---|---|---|

| Acetic Acid | H₂SO₄ | 1-(Propan-2-yl)-1H-inden-1-yl acetate |

| Propanoic Acid | TsOH | 1-(Propan-2-yl)-1H-inden-1-yl propanoate |

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(propan-2-yl)-1H-inden-1-one. libretexts.org This transformation is a common and pivotal reaction in organic synthesis, providing access to the class of compounds known as 1-indanones, which are cores of many biologically active molecules. nih.govbeilstein-journals.org

The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C1 carbon. Unlike primary alcohols, the oxidation of secondary alcohols typically stops at the ketone stage as there are no further hydrogens on the carbonyl carbon to be removed. libretexts.org A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction scale.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Acidified with dilute H₂SO₄, heat |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

The resulting product, 1-(propan-2-yl)-1H-inden-1-one, is a valuable synthetic intermediate for further functionalization. rsc.orgliv.ac.uk

The interconversion between the alcohol and ketone oxidation states is a reversible process. khanacademy.org The reduction of the ketone, 1-(propan-2-yl)-1H-inden-1-one, regenerates the parent secondary alcohol, this compound. This reduction is typically achieved using hydride-based reducing agents.

Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Table 3: Reagents for the Reduction of 1-(Propan-2-yl)-1H-inden-1-one

| Reducing Agent | Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |

This redox interconversion is a fundamental tool for manipulating the functional group at the C1 position during a multi-step synthesis.

Reactivity of the Indene (B144670) Core

The indene structure itself possesses unique reactivity, stemming from the interplay between its aromatic and non-aromatic portions.

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.orglibretexts.org In the context of the inden-1-ol system, the corresponding ketone, 1-(propan-2-yl)-1H-inden-1-one, can exhibit keto-enol tautomerism. nih.gov This involves an equilibrium between the ketone form and its enol isomer, where a proton has migrated from the carbon adjacent to the carbonyl group (the α-carbon) to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. libretexts.org

The equilibrium generally favors the keto form for simple ketones. libretexts.org However, the stability of the enol tautomer can be influenced by factors such as conjugation. In the case of 1-(propan-2-yl)-1H-inden-1-one, the enol form would result in a double bond that is conjugated with the benzene (B151609) ring, which could provide additional stabilization.

Furthermore, the indene system itself can undergo isomerization through the migration of the double bond within the five-membered ring. This process, catalyzed by acids or bases, allows for the interconversion of different indene isomers.

The benzene ring of the indene core is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comyoutube.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orguci.edu

The regioselectivity of the substitution (i.e., the position on the ring where the electrophile attacks) is directed by the existing substituents. In this compound, the benzene ring is substituted with an alkyl group (the fused cyclopentenyl ring) and is in proximity to the hydroxyl group.

Alkyl groups are weakly activating and are ortho, para-directors.

The hydroxyl (-OH) group is a strongly activating and ortho, para-director due to its ability to donate electron density to the ring via resonance. lkouniv.ac.in

The combined effect of these directing groups will strongly favor electrophilic attack at the positions ortho and para to the hydroxyl group's point of attachment, specifically at the C4 and C6 positions of the indene nucleus.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Expected Major Product Position(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-nitro and 6-nitro derivatives |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-bromo and 6-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-sulfonic acid and 6-sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 4-alkyl and 6-alkyl derivatives |

Cycloaddition and Annulation Reactions Involving the Indene Moiety

The indene nucleus, with its fused aromatic and cyclopentene (B43876) rings, can participate in cycloaddition and annulation reactions, leading to the formation of complex polycyclic structures. While specific studies on this compound are limited, the reactivity of the indene system in related compounds provides insight into its potential transformations.

Cycloaddition Reactions: The double bond within the five-membered ring of the indene moiety can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The presence of the hydroxyl and isopropyl groups at the C1 position can influence the stereoselectivity and regioselectivity of such reactions. For instance, the reaction of indene with arynes, generated from 2-(trimethylsilyl)aryl triflates, can proceed through a cascade involving a Diels-Alder reaction followed by a [2+2] cycloaddition to afford functionalized dihydrobenzocyclobutaphenanthrenes.

Furthermore, substituted indenes can undergo other types of cycloadditions. For example, 2-arylidene-1H-indene-1,3(2H)-diones are known to participate in phosphine-catalyzed [4+2] cycloaddition reactions with allenoates to yield spirocyclic products. While these examples involve different derivatives, they highlight the capability of the indene core to participate in cycloaddition chemistry.

Annulation Reactions: Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for the synthesis of complex polycyclic systems. Derivatives of 1-indanone (B140024), which can be conceptually derived from this compound via oxidation, are versatile substrates for annulation reactions. These reactions can lead to the construction of various fused carbocyclic and heterocyclic frameworks. For instance, recent studies have focused on the annulation of 1-indanones to create spirocyclic and fused-ring systems, some of which are relevant to natural product synthesis.

Specific examples of annulation reactions involving 1-indanone derivatives include rhodium-catalyzed C-C bond activation for the synthesis of benzocycloheptenones and domino reactions to construct fused heterocyclic systems. Although these reactions start from the ketone analogue, they underscore the potential of the indane skeleton present in this compound to serve as a scaffold for building more complex molecular architectures.

Table 1: Examples of Cycloaddition and Annulation Reactions with Indene Derivatives

| Reaction Type | Indene Derivative | Reagent(s) | Product Type |

| Tandem [4+2]/[2+2] Cycloaddition | Indene | Arynes | Dihydrobenzocyclobutaphenanthrenes |

| [4+2] Cycloaddition | 2-Arylidene-1H-indene-1,3(2H)-dione | Allenoates | Spirocyclic compounds |

| Annulation | 1-Indanone | Ethylene/Alkynes (Rh-catalyzed) | Benzocycloheptenones |

| Domino Annulation | 2-Isothiocyanato-1-indanones | 2-Hydroxyaryl-substituted α-amido sulfones | Fused heterocycles |

Friedel-Crafts Type Reactions with Inden-1-ol Derivatives

Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of C-C bonds to aromatic rings. nih.gov In the context of this compound, the tertiary alcohol functionality at the C1 position provides a handle for generating a carbocation intermediate, which can then act as an electrophile in Friedel-Crafts alkylation reactions.

Under acidic conditions, the hydroxyl group of this compound can be protonated and subsequently eliminated as a water molecule. This process would generate a tertiary carbocation stabilized by the adjacent aromatic ring and the isopropyl group. This electrophilic species can then react with electron-rich aromatic compounds in an intermolecular Friedel-Crafts alkylation, leading to the formation of a new carbon-carbon bond between the C1 position of the indene and the aromatic substrate.

Intramolecular Friedel-Crafts reactions are also a possibility, particularly if the this compound derivative possesses a suitable tethered aromatic ring. Such reactions are valuable for the construction of polycyclic systems. For example, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common method for the synthesis of 1-indanones, which are structurally related to our subject compound. This suggests that derivatives of this compound could be designed to undergo intramolecular cyclizations to form more complex fused-ring structures.

The efficiency and outcome of these Friedel-Crafts reactions would be influenced by several factors, including the nature of the Lewis or Brønsted acid catalyst, the solvent, and the electronic properties of the reacting aromatic species.

Table 2: Potential Friedel-Crafts Reactions with this compound Derivatives

| Reaction Type | Substrate | Reactant/Conditions | Potential Product |

| Intermolecular Friedel-Crafts Alkylation | This compound | Electron-rich arene, Lewis/Brønsted acid | 1-Aryl-1-(propan-2-yl)-1H-indene |

| Intramolecular Friedel-Crafts Cyclization | Suitably functionalized derivative of this compound | Acid catalyst | Fused polycyclic compound |

Spectroscopic Analysis and Structural Elucidation Methodologies Applied to 1 Propan 2 Yl 1h Inden 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-(Propan-2-yl)-1H-inden-1-ol, the spectrum would display several key signals. The four protons on the aromatic ring would typically appear in the downfield region, approximately between 7.1 and 7.4 ppm, with their exact shifts and multiplicities depending on the substitution pattern. chemicalbook.com

The protons of the five-membered ring and the isopropyl group would show characteristic signals. The methine proton of the isopropyl group, being adjacent to two methyl groups, would appear as a septet. The two methyl groups are diastereotopic due to the chiral center at C1 and would be expected to appear as two distinct doublets. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature. Its presence can be confirmed by adding D₂O to the sample, which causes the OH signal to disappear. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures like 1-indanol (B147123) and isopropyl alcohol. hmdb.cahmdb.cachemicalbook.comt3db.cachemicalbook.com

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H (4H) | 7.1 - 7.4 | Multiplet |

| Indene (B144670) C2-H₂ (2H) | ~2.0 - 2.5 | Multiplet |

| Indene C3-H₂ (2H) | ~2.7 - 3.1 | Multiplet |

| Isopropyl CH (1H) | Multiplet | Septet |

| Isopropyl CH₃ (6H) | ~0.9 - 1.2 | Doublet |

| OH (1H) | Variable | Singlet (broad) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a broadband decoupled spectrum, each unique carbon atom gives a single peak. For this compound, distinct signals would be expected for each of the 12 carbon atoms.

The carbons of the aromatic ring would resonate in the typical range of 120-145 ppm. The C1 carbon, bonded to the hydroxyl group, would be significantly deshielded, appearing around 75-80 ppm. chemicalbook.com The carbons of the isopropyl group would appear in the aliphatic region of the spectrum. Due to the chiral center at C1, the two methyl carbons of the isopropyl group are chemically non-equivalent and would be expected to show separate signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures like 1-indanol and isopropyl alcohol. chemicalbook.com

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (6C) | 120 - 145 |

| C1 (Indene) | 75 - 80 |

| C2 (Indene) | ~30 |

| C3 (Indene) | ~36 |

| Isopropyl CH | ~35 |

| Isopropyl CH₃ (2C) | ~18 - 25 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the isopropyl methine proton and the two methyl doublets, confirming the isopropyl moiety. It would also show couplings between the protons on the five-membered ring (C2 and C3).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the aromatic proton signals would correlate with the aromatic carbon signals. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different parts of the molecule. For example, HMBC would show a correlation between the protons of the isopropyl group and the C1 carbon of the indene ring, confirming the point of attachment. Correlations between the C2/C3 protons and the aromatic carbons would help to solidify the assignments of the entire indene ring system. chemicalbook.com

Collectively, these 2D NMR experiments provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₁₂H₁₆O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry could confirm the elemental composition.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways for this alcohol would include:

Loss of the isopropyl group: Cleavage of the bond between the indene C1 and the isopropyl group would generate a stable fragment corresponding to [M - 43]⁺. This is often a prominent peak for molecules containing a tertiary alcohol adjacent to a ring. docbrown.info

Loss of water: A common fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at [M - 18]⁺. nist.gov

Indene ring fragmentation: The indene moiety itself can undergo fragmentation, leading to characteristic peaks seen in the spectra of related compounds like indanone and indanol. nist.govnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |

| 158 | [M - H₂O]⁺ | Loss of water |

| 133 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 115 | [C₉H₇]⁺ | Indenyl cation after loss of water and rearrangement |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

The IR spectrum of this compound would be dominated by a few characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200–3600 cm⁻¹ is the hallmark of the alcohol's hydroxyl (-OH) group. docbrown.info The broadening is a result of intermolecular hydrogen bonding.

C-H Stretches: Absorptions between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the sp³ hybridized carbons of the isopropyl group and the indene's five-membered ring. Aromatic C-H stretches would appear slightly higher, typically above 3000 cm⁻¹.

C=C Aromatic Stretch: The presence of the benzene (B151609) ring would give rise to one or more sharp, medium-intensity peaks in the 1450–1600 cm⁻¹ region.

C-O Stretch: A strong C-O stretching vibration for a secondary alcohol would be expected in the 1000–1200 cm⁻¹ range. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that is unique to the molecule. docbrown.info

Table 4: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on analogous structures. docbrown.infonist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (alcohol) | Strong, Broad |

| > 3000 | C-H stretch (aromatic) | Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| 1450 - 1600 | C=C stretch (aromatic) | Medium-Weak |

| 1000 - 1200 | C-O stretch (secondary alcohol) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Investigating Electronic Transitions and Tautomeric Equilibria

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the indene ring system.

The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions. science-softcon.de The presence of the fused five-membered ring and the hydroxyl and isopropyl substituents (auxochromes) may cause small shifts in the absorption maxima (λ_max) compared to benzene itself. Typically, substituted benzenes show a strong absorption band below 220 nm and a weaker, more structured band between 250-280 nm. nih.govnih.gov The spectrum of isopropyl alcohol itself shows no significant absorption above 210 nm, so it would not interfere with the absorptions from the indenyl chromophore. researchgate.netpallavchemicals.com This technique is particularly useful for confirming the presence of the aromatic system and for quantitative analysis.

X-ray Crystallography for Definitive Absolute Stereochemical and Solid-State Structure Determination

X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgthepharmajournal.com This experimental science provides precise information about the positions of atoms, their chemical bonds, and their arrangement in the crystal lattice, which is crucial for establishing the solid-state structure of this compound. wikipedia.org For chiral molecules such as this, X-ray crystallography is particularly indispensable as it can unambiguously determine the absolute configuration of stereogenic centers. purechemistry.orgspringernature.com

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The wavelengths of these X-rays are comparable to the distances between atoms in the crystal, causing the X-ray beam to be diffracted into a unique pattern of spots. wikipedia.orgmit.edu By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. purechemistry.org From this map, the precise spatial arrangement of the atoms in the this compound molecule can be deduced, revealing bond lengths, bond angles, and torsional angles that define its conformation in the solid state.

The process of determining the crystal structure of this compound would involve several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other techniques such as cooling or vapor diffusion to induce crystallization. The resulting crystal must be of sufficient size and quality for diffraction. researchgate.net

Data Collection: A suitable crystal is mounted on a goniometer within an X-ray diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded by a detector. azom.com

Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The initial arrangement of atoms in the unit cell is determined using computational methods. This initial model is then refined against the experimental data to improve the fit and generate the final, detailed crystal structure. nih.gov

A critical aspect of the crystallographic analysis of a chiral compound like this compound is the determination of its absolute configuration. This is achieved through the phenomenon of anomalous scattering. researchgate.net When the X-ray energy is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), a phenomenon known as the Bijvoet difference. nih.gov The analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the chiral center. The Flack parameter is a key value calculated during the refinement process that indicates the correctness of the assigned absolute configuration, with a value close to zero for the correct enantiomer. researchgate.netnih.gov

The solid-state structure of this compound, once determined, would reveal important information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and van der Waals interactions. These interactions dictate how the molecules pack in the crystal lattice, influencing physical properties like melting point and solubility.

While no specific data exists for this compound, the table below illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment.

| Parameter | Description | Illustrative Value |

| Chemical Formula | The molecular formula of the compound. | C₁₂H₁₆O |

| Formula Weight | The mass of one mole of the compound. | 176.25 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123 Å, b = 5.432 Å, c = 18.765 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 105.45°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 995.5 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.175 g/cm³ |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral crystal. | 0.02(3) |

Emerging Research Frontiers and Future Perspectives in 1 Propan 2 Yl 1h Inden 1 Ol Chemistry

Development of Novel and Environmentally Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes is a primary focus in modern organic chemistry. For indenol derivatives, this involves exploring greener solvents, catalysts, and reaction conditions.

Recent advancements include:

Water-Mediated Reactions: The use of water as a solvent in organic synthesis is highly desirable due to its low cost, safety, and minimal environmental impact. Research has shown that reactions to create similar, more complex indenol derivatives can be effectively carried out in aqueous media, sometimes catalyzed by simple, benign reagents like potassium carbonate. researchgate.net This approach offers a practical and eco-friendly alternative to traditional methods that often rely on volatile organic solvents.

Metal-Free Catalysis: To reduce the environmental burden of heavy metal catalysts, researchers are exploring metal-free catalytic systems. For instance, a combination of dimethyl sulfoxide (B87167) (DMSO) and iodine has been successfully used as a mild and eco-friendly catalytic system for the synthesis of related heterocyclic compounds. nih.gov This suggests potential for developing similar metal-free syntheses for indenols.

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive chemical reactions, minimizing the need for chemical reagents. Electrochemical cyclization has been successfully applied to synthesize functionalized indanes, the saturated backbone of indenes, highlighting the potential for developing electrochemical routes to indenols. researchgate.netiwu.edu

| Methodology | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Water-Mediated Synthesis | Uses water as the reaction solvent. researchgate.net | Eco-friendly, cost-effective, safe. researchgate.net | Synthesis of 3-indolyl-3-hydroxy oxindoles. researchgate.net |

| Metal-Free Catalysis | Avoids the use of heavy metal catalysts. nih.gov | Reduced toxicity and environmental impact. nih.gov | DMSO/I2 catalyzed synthesis of 3-chalcogenyl-indoles. nih.gov |

| Electrochemical Cyclization | Uses electricity to drive reactions. researchgate.netiwu.edu | Minimizes reagent waste. researchgate.netiwu.edu | Synthesis of functionalized indanes. researchgate.netiwu.edu |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Understanding the reactivity of 1-(propan-2-yl)-1H-inden-1-ol is crucial for its application as a synthetic intermediate. Research in this area aims to uncover new chemical transformations and expand its synthetic utility.

The indene (B144670) scaffold is known to undergo various transformations. For instance, substituted indenes can be synthesized through rhodium-catalyzed reactions of propargylic alcohols with boronic acids. organic-chemistry.org Furthermore, iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indene derivatives with high regioselectivity. organic-chemistry.org These existing methods for modifying the indene core suggest that the hydroxyl group in this compound could be a handle for a variety of subsequent reactions, such as:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(propan-2-yl)-1H-inden-1-one, using standard oxidizing agents.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides or ethers, to create new building blocks.

Rearrangement Reactions: The indenol structure may undergo novel ring-opening or rearrangement reactions under specific conditions, leading to the formation of different carbocyclic or heterocyclic systems. acs.org

Advanced Strategies for Enhanced Stereochemical Control and Enantiomeric Purity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

For chiral alcohols like this compound, which has a stereocenter at the carbon bearing the hydroxyl group, strategies to achieve high enantiomeric purity are critical.

Asymmetric Synthesis: This involves using chiral catalysts or reagents to favor the formation of one enantiomer over the other. For a structurally similar compound, (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol, asymmetric reduction of the precursor ketone using chiral borane (B79455) reagents has been shown to yield high enantiomeric excess. This approach could be adapted for the synthesis of enantiomerically pure this compound.

Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to the starting material to direct the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. youtube.com This method provides excellent stereocontrol. youtube.com

Enantiomeric Purity Analysis: Determining the enantiomeric purity of a sample is crucial. Techniques like gas chromatography using a chiral stationary phase or NMR spectroscopy with chiral shift reagents can be used to separate and quantify the individual enantiomers. libretexts.org

| Strategy | Description | Key Consideration |

|---|---|---|

| Asymmetric Reduction | Use of chiral catalysts (e.g., Corey-Bakshi-Shibata) to reduce a prochiral ketone. | Catalyst selection and reaction optimization are crucial for high enantiomeric excess. |

| Chiral Auxiliary | A temporary chiral group guides the stereochemical outcome of a reaction. youtube.com | The auxiliary must be easily attached and removed. youtube.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for efficient, safe, and scalable chemical manufacturing. nih.gov

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a reactor, offering precise control over reaction parameters like temperature, pressure, and reaction time. nih.govinterchim.com This leads to improved reaction efficiency, safety, and scalability. nih.govenantia.com For reactions involving hazardous reagents or intermediates, flow chemistry provides a safer alternative to traditional batch processing. nih.govenantia.com The synthesis of Grignard reagents, often used to prepare alcohols like this compound, can be performed more safely and at higher temperatures in flow reactors. nih.gov

Automated Synthesis Platforms: These platforms use robotics and computer control to perform chemical reactions, purifications, and analyses with high throughput and reproducibility. imperial.ac.uksigmaaldrich.comnih.govchemspeed.com They can accelerate the discovery and optimization of new synthetic routes by rapidly screening a large number of reaction conditions. chemspeed.comchemspeed.com Integrating automated platforms with flow reactors can create highly efficient and autonomous systems for the multi-step synthesis of complex molecules. nih.govdurham.ac.uk

Application of Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Profiling

To optimize and control chemical reactions effectively, it is essential to monitor their progress in real-time. Advanced spectroscopic techniques and in-situ monitoring provide valuable insights into reaction kinetics, intermediates, and mechanisms. mt.comspectroscopyonline.com

In-Situ Monitoring: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow chemists to observe changes in the chemical composition of a reaction mixture as they happen, without the need to take samples. mt.comspectroscopyonline.com This real-time data enables immediate adjustments to reaction conditions to improve yield and purity. mt.com For complex reactions, in-situ monitoring can help identify transient intermediates that would be missed by traditional offline analysis. spectroscopyonline.com

Advanced Spectroscopic Techniques: A variety of advanced spectroscopic methods are available for detailed chemical analysis. numberanalytics.comsolubilityofthings.comresearchgate.net Two-dimensional NMR spectroscopy can elucidate complex molecular structures, while mass spectrometry provides information about molecular weight and fragmentation patterns. numberanalytics.com For solid-phase synthesis, where monitoring can be challenging, techniques like thin-layer chromatography coupled with a photolabile linker have been developed for real-time reaction tracking. thieme.de X-ray diffraction is another powerful technique for determining the three-dimensional structure of crystalline products. researchgate.net

| Technique | Information Provided | Application in Indenol Chemistry |

|---|---|---|

| In-Situ FTIR/Raman Spectroscopy | Real-time changes in functional groups. mt.comspectroscopyonline.com | Monitoring the conversion of the ketone to the alcohol. |

| NMR Spectroscopy (1D and 2D) | Detailed molecular structure and connectivity. numberanalytics.com | Confirming the structure of this compound and its derivatives. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. solubilityofthings.com | Identifying the product and any byproducts. |

| X-ray Diffraction | Three-dimensional molecular structure of crystalline compounds. researchgate.net | Determining the absolute stereochemistry of an enantiomerically pure sample. |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Propan-2-yl)-1H-inden-1-ol with high stereochemical purity?

Methodological Answer :

- Grignard Addition : React inden-1-one with isopropylmagnesium bromide under anhydrous conditions (THF, -78°C). Monitor reaction progress via TLC (hexane:EtOAc 8:2). Quench with saturated NH₄Cl and purify via column chromatography (silica gel, gradient elution). Verify stereochemistry using NOESY NMR to confirm axial vs. equatorial isopropyl group orientation .

- Catalytic Cyclization : Silver triflate (AgOTf)-catalyzed tandem reactions (e.g., alkyne activation followed by nucleophilic addition) can generate indenol derivatives. Optimize catalyst loading (5–10 mol%) and solvent polarity (CH₂Cl₂ vs. DCE) to minimize byproducts .

Q. How can researchers resolve discrepancies in NMR data for this compound across literature sources?

Methodological Answer :

- Variable Solvent Effects : Record ¹H/¹³C NMR in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) to assess solvent-induced shifts (e.g., hydroxyl proton exchange broadening in DMSO).

- Dynamic Stereochemistry : Use VT-NMR (variable temperature, 25–60°C) to detect conformational interconversion of the isopropyl group. Compare coupling constants (e.g., J = 6–8 Hz for rigid chair-like structures vs. averaged signals for fluxional systems) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The hydroxyl and isopropyl groups create electron-rich regions at C3/C4 positions, favoring electrophilic attack (e.g., nitration at C4). Validate with Hammett σ⁺ values for substituent effects .

- Experimental Validation : React with HNO₃/AcOH and analyze products via LC-MS. Compare yields of C3-nitro vs. C4-nitro isomers to quantify regioselectivity .

Q. How do steric and electronic factors influence the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer :

- Ligand Design : Use this compound as a chiral ligand in Rh-catalyzed hydrogenation. Vary substituents on the indenol scaffold (e.g., electron-withdrawing groups at C5) and measure enantiomeric excess (ee) via chiral HPLC.

- Steric Maps : Generate Tolman cone angles for the isopropyl group to correlate steric bulk with catalytic turnover rates. Larger angles (>160°) may hinder substrate binding, reducing activity .

Q. What strategies mitigate conflicting bioactivity data in cytotoxicity studies of this compound analogs?

Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified hydroxyl/isopropyl groups. Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Inactive analogs (IC₅₀ > 10 µg/mL) suggest hydroxyl group is critical for binding .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Poor stability (t₁/₂ < 30 min) may explain false negatives in vitro .

Analytical and Computational Questions

Q. What advanced spectral techniques confirm the axial chirality of this compound?

Methodological Answer :

- VCD Spectroscopy : Measure vibrational circular dichroism (VCD) in the 1500–800 cm⁻¹ range. Compare experimental spectra with DFT-simulated spectra to assign absolute configuration .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine crystal packing and confirm enantiomeric purity .

Q. How can researchers reconcile discrepancies in thermochemical data (e.g., ΔHf°) for this compound?

Methodological Answer :

- Benchmark Combustion Calorimetry : Perform bomb calorimetry in oxygen at 25°C. Compare experimental ΔHf° with values from group-additivity methods (e.g., Benson’s increments). Discrepancies >5 kJ/mol suggest non-additive steric effects .

- High-Level Calculations : Use G4 composite methods to compute gas-phase enthalpies. Correct for solvation (SMD model) to align with experimental data in polar solvents .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying ratios of diastereomers for this compound?

Methodological Answer :

- Kinetic vs. Thermodynamic Control : Under Grignard conditions (low temp., irreversible), the kinetic product (axial isopropyl) dominates. In acid-catalyzed equilibration (refluxing toluene), the thermodynamic product (equatorial) forms preferentially. Monitor via ¹H NMR integration of diastereotopic protons .

- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states favoring axial isomers, while nonpolar solvents (toluene) favor equatorial conformers .

Experimental Design for Novel Applications

Q. How to design a kinetic study for the oxidation of this compound by cytochrome P450 enzymes?

Methodological Answer :

- Enzyme Kinetics : Use recombinant CYP3A4 in NADPH-regenerating systems. Measure substrate depletion via LC-MS/MS over 0–60 min. Fit data to Michaelis-Menten models (Km, Vmax).

- Isotope Effects : Synthesize deuterated analogs (e.g., D₂ at hydroxyl position) to probe rate-limiting steps (KIE > 2 suggests H-bonding in transition state) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.